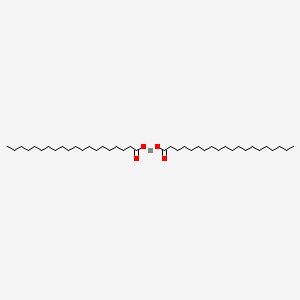
Manganese(II) icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese(II) icosanoate is a coordination compound where manganese is in the +2 oxidation state, and it is coordinated with icosanoate ligands Icosanoate is a long-chain fatty acid with 20 carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese(II) icosanoate can be synthesized through the reaction of manganese(II) salts with icosanoic acid. A common method involves dissolving manganese(II) chloride in an appropriate solvent and then adding icosanoic acid under stirring conditions. The reaction mixture is typically heated to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, controlled heating, and efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Manganese(II) icosanoate can undergo various chemical reactions, including:
Oxidation: Manganese(II) can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.
Substitution: Ligands in the this compound complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using different carboxylic acids or other coordinating ligands.
Major Products Formed
Oxidation: Higher oxidation state manganese complexes.
Reduction: Manganese(II) complexes with different ligands.
Substitution: New manganese(II) complexes with substituted ligands.
Scientific Research Applications
Manganese(II) icosanoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics.
Medicine: Explored for its therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of advanced materials, such as coatings and nanocomposites.
Mechanism of Action
The mechanism of action of manganese(II) icosanoate involves its ability to coordinate with various substrates and facilitate chemical reactions. The manganese center can undergo redox changes, enabling it to participate in oxidation-reduction reactions. The long-chain icosanoate ligands provide stability and influence the solubility and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
- Manganese(II) chloride
- Manganese(II) acetate
- Manganese(II) stearate
Comparison
Manganese(II) icosanoate is unique due to its long-chain fatty acid ligand, which imparts distinct properties compared to other manganese(II) compounds. For example, manganese(II) chloride is highly soluble in water, while this compound is more hydrophobic due to the long carbon chain. This difference in solubility and hydrophobicity can influence the compound’s applications and reactivity.
Properties
Molecular Formula |
C40H78MnO4 |
|---|---|
Molecular Weight |
678.0 g/mol |
IUPAC Name |
icosanoate;manganese(2+) |
InChI |
InChI=1S/2C20H40O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
DZJRGKLAFZCLFS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Mn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


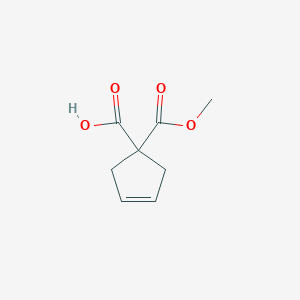
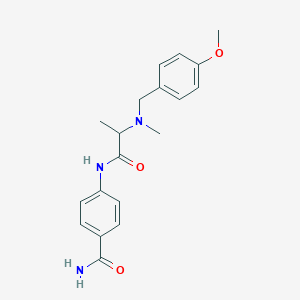
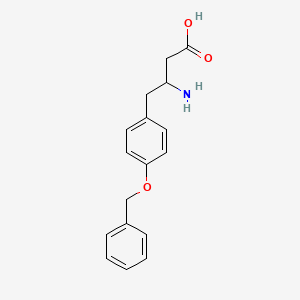
![2-Naphthalenecarbonyl chloride, 5-[[[3-(fluorosulfonyl)phenyl]sulfonyl]amino]-1-hydroxy-](/img/structure/B12946779.png)
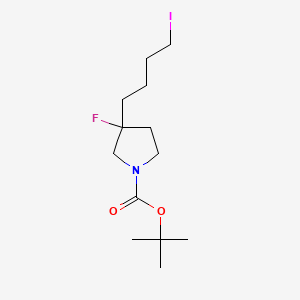
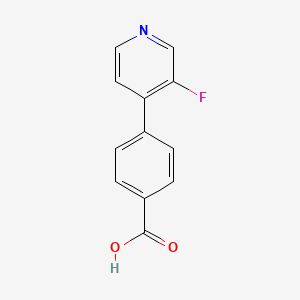
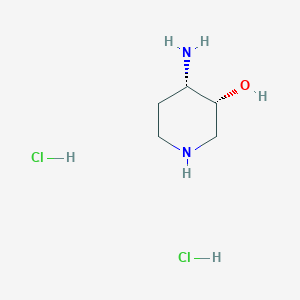
![Benzo[d]thiazol-2-ylmethyl 2H-chromene-3-carboxylate](/img/structure/B12946809.png)

![(S)-4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12946816.png)
![4-Chloropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B12946823.png)
![5-Oxa-2-thia-8-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B12946838.png)
![4-Piperidinone, 1-[2-(1H-benzimidazol-2-yl)ethoxy]-2,6-diphenyl-](/img/structure/B12946842.png)
![1-Isopropyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12946844.png)
